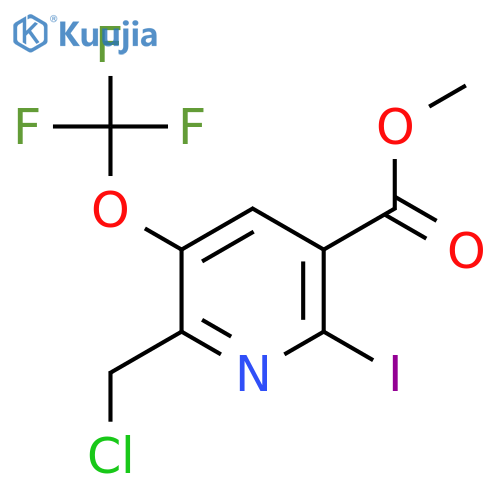

Cas no 1804833-63-3 (Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate)

Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate

-

- インチ: 1S/C9H6ClF3INO3/c1-17-8(16)4-2-6(18-9(11,12)13)5(3-10)15-7(4)14/h2H,3H2,1H3

- InChIKey: PCSWAMOIPXPFQI-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=O)OC)C=C(C(CCl)=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 305

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 48.4

Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029087618-1g |

Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate |

1804833-63-3 | 97% | 1g |

$1,460.20 | 2022-04-01 |

Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報

Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804833-63-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate, identified by its CAS number 1804833-63-3, is a highly functionalized heterocyclic compound that has garnered significant attention in the pharmaceutical and chemical research communities. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of a chloromethyl group, an iodine substituent, and a trifluoromethoxy moiety, make it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

The< strong>chloromethyl group in Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate is particularly noteworthy due to its reactivity. This functional group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse side chains or heterocycles. Such reactivity is instrumental in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates. In recent years, there has been a surge in the use of halogenated pyridines as pharmacophores in drug discovery, owing to their ability to enhance metabolic stability and improve oral bioavailability.

The< strong>iodo substituent at the 6-position of the pyridine ring adds another layer of versatility to this compound. Iodine can be selectively removed or modified through various chemical transformations, such as palladium-catalyzed cross-coupling reactions. These reactions are widely employed in the synthesis of biaryl compounds, which are prevalent in many FDA-approved drugs. For instance, the Suzuki-Miyaura coupling reaction allows for the introduction of aryl groups at the iodine position, enabling the construction of more complex scaffolds with potential therapeutic benefits.

The< strong>trifluoromethoxy group at the 3-position is another key feature that contributes to the pharmacological properties of Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate. Trifluoromethoxy groups are known to enhance lipophilicity and metabolic stability, making them desirable in drug design. Furthermore, they can influence receptor binding by introducing electron-withdrawing effects and modulating hydrogen bonding interactions. Recent studies have highlighted the role of trifluoromethoxy-substituted compounds in treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where their ability to modulate neurotransmitter activity is of particular interest.

In the realm of drug discovery, Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate has been utilized in several innovative synthetic strategies. One notable example is its application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted by anticancer drugs. The compound's structural features allow for selective inhibition of specific kinases by modulating their active sites. For instance, modifications at the chloromethyl and iodo positions have been shown to enhance binding affinity to tyrosine kinases, which are implicated in various cancers.

Another area where this compound has shown promise is in the treatment of inflammatory diseases. Inflammatory processes are mediated by a complex interplay of cytokines and signaling pathways, many of which involve pyridine-based compounds as intermediates or active ingredients. The trifluoromethoxy group's ability to modulate cytokine production has been exploited in designing novel anti-inflammatory agents. Preliminary studies indicate that derivatives of Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate exhibit significant anti-inflammatory activity by inhibiting key pro-inflammatory cytokines.

The synthesis of Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by selective halogenation and methylation steps to introduce the chloromethyl and iodo groups. The trifluoromethoxy group is then introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic routes showcase the compound's versatility as a scaffold for further chemical manipulation.

The growing interest in halogenated pyridines as pharmacophores has led to numerous patents and publications detailing their applications in drug development. Companies specializing in custom synthesis have recognized the demand for such intermediates and have developed robust methodologies for their production. These advancements ensure that researchers have access to high-quality starting materials for their synthetic endeavors, fostering innovation in medicinal chemistry.

Looking ahead, Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate is expected to play an even greater role in pharmaceutical research and development. The increasing complexity of drug molecules necessitates versatile intermediates that can accommodate multiple functional groups while maintaining structural integrity. This compound's unique combination of reactive sites makes it an ideal candidate for future drug design efforts.

In conclusion, Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804833-63-3) is a multifunctional compound with broad applications in pharmaceutical synthesis. Its structural features enable diverse chemical modifications, making it a valuable intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for halogenated pyridines, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

1804833-63-3 (Methyl 2-(chloromethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品

- 2229634-97-1(tert-butyl 2-2-(methylamino)acetylpyrrolidine-1-carboxylate)

- 14502-46-6(12-Tridecynoic acid)

- 5811-00-7(2,3-Dihydro-1H-benzeindole)

- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)

- 3445-42-9(2-4-(propan-2-yl)phenylpropan-2-ol)

- 332373-32-7(N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 1373156-22-9(5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-)

- 91006-03-0(4-(butane-1-sulfonamido)benzene-1-sulfonamide)

- 2968-32-3(1,1,1-Trifluoropropan-2-amine hydrochloride)

- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)